![molecular formula C16H22Cl2N2O6Pd B1199130 Dichlorobispyridoxolpalladium (II) CAS No. 84180-62-1](/img/structure/B1199130.png)
Dichlorobispyridoxolpalladium (II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobispyridoxolpalladium (II) is a complex compound that has gained significant attention in the field of chemistry due to its potential applications in various scientific research areas. This compound is a coordination complex of palladium, which has two chloride ions and two pyridoxol ligands. The compound has been synthesized using different methods, and it has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) involves the coordination of the pyridoxol ligands to the palladium ion, forming a stable complex. The complex acts as a catalyst, facilitating various chemical reactions by lowering the activation energy required for the reaction to occur. The compound has also been shown to undergo redox reactions, where it can act as an oxidizing or reducing agent.
Biochemical and Physiological Effects:
Dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) has shown significant biochemical and physiological effects in various scientific research studies. The compound has been shown to exhibit anti-tumor activity, where it induces cell death in cancer cells. Additionally, the compound has been shown to exhibit anti-inflammatory activity, where it reduces inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) in lab experiments include its high efficiency and selectivity in catalytic reactions. Additionally, the compound is stable and can be easily synthesized and purified. However, the limitations of the compound include its toxicity, which requires careful handling and disposal. Additionally, the compound is sensitive to air and moisture, which can affect its stability and effectiveness in scientific research applications.
Zukünftige Richtungen
There are various future directions for dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) in scientific research. One direction is the development of new synthetic methods that can improve the efficiency and selectivity of the compound in catalytic reactions. Additionally, the compound can be further studied for its potential applications in medicinal chemistry, where it can be used as a drug candidate for various diseases. Furthermore, the compound can be studied for its potential applications in environmental chemistry, where it can be used for the removal of pollutants from water and air.
Conclusion:
Dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) is a promising compound that has shown significant potential in various scientific research areas. The compound has been synthesized using different methods and has shown high efficiency and selectivity in catalytic reactions. Additionally, the compound has shown significant biochemical and physiological effects, making it a potential drug candidate for various diseases. With further research, the compound can be developed for various applications, making it a valuable asset in the field of chemistry.
Synthesemethoden
The synthesis of dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) involves the reaction between palladium chloride and pyridoxol ligands. The reaction is carried out under controlled conditions, and the product is purified using different techniques such as column chromatography, recrystallization, and sublimation. The purity of the compound is critical in ensuring its effectiveness in scientific research applications.
Wissenschaftliche Forschungsanwendungen
Dichlorobispyridoxolpalladium (Dichlorobispyridoxolpalladium (II)) has shown potential applications in various scientific research areas. The compound has been used as a catalyst in organic synthesis reactions, where it has shown high efficiency and selectivity. Additionally, the compound has been used in the synthesis of various organic compounds, including heterocyclic compounds and natural products.
Eigenschaften
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;dichloropalladium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,10-12H,3-4H2,1H3;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAHTHKEAZMMKA-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.CC1=NC=C(C(=C1O)CO)CO.Cl[Pd]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O6Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233101 |
Source
|
Record name | Dichlorobispyridoxolpalladium (II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84180-62-1 |
Source
|
Record name | Dichlorobispyridoxolpalladium (II) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084180621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorobispyridoxolpalladium (II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.